4-methoxycyclohexane-1-carbonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxycyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGCXKJFXNNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxycyclohexane 1 Carbonyl Chloride
Established Routes for the Preparation of Cyclohexane (B81311) Carbonyl Chlorides from Carboxylic Acids
The conversion of carboxylic acids to their corresponding acyl chlorides is a well-established process with several reliable reagents and methods. These methods are broadly applicable to cyclohexane carboxylic acids and, by extension, to 4-methoxycyclohexane-1-carboxylic acid.
Thionyl Chloride Mediated Transformations
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. masterorganicchemistry.comlibretexts.org A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. researchgate.netchemicalbook.com
The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.com For instance, a general procedure for the synthesis of cyclohexanecarbonyl chloride involves refluxing cyclohexanecarboxylic acid with thionyl chloride for one hour. chemicalbook.com This method has demonstrated high conversion rates and selectivity, often exceeding 99%. chemicalbook.com
Table 1: Comparison of Thionyl Chloride Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Solvent | Neat SOCl₂ | Acetonitrile (ACN) |
| Temperature | Reflux | Reflux |
| Duration | Several hours | Varies |
| Work-up | Evaporation of excess reagent | Distillation or washing |
Phosphorus Halide Reagents (e.g., PCl₃, PCl₅)
Phosphorus halides, particularly phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are effective reagents for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.combyjus.com
Phosphorus Pentachloride (PCl₅): This reagent reacts vigorously with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. youtube.com The reaction is often carried out without a solvent. youtube.com PCl₅ is a strong chlorinating agent, capable of converting not only carboxylic acids but also alcohols to their corresponding chlorides. byjus.comyoutube.com
Phosphorus Trichloride (PCl₃): The reaction with PCl₃ requires three equivalents of the carboxylic acid to react with one equivalent of PCl₃, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). stackexchange.com A key advantage of using PCl₃ is that the byproduct, phosphorous acid, is a solid that can be easily removed by filtration. stackexchange.com
Table 2: Stoichiometry of Phosphorus Halide Reactions
| Reagent | Carboxylic Acid (moles) | Acyl Chloride (moles) | Byproducts |
| PCl₅ | 1 | 1 | POCl₃, HCl |
| PCl₃ | 3 | 3 | H₃PO₃ |
Oxalyl Chloride Methods and Catalysis
Oxalyl chloride ((COCl)₂) is another common and often preferred reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comwikipedia.org It is generally considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and is often carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comresearchgate.net The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating an easy work-up. researchgate.net
The catalytic cycle with DMF involves the formation of a Vilsmeier reagent, which is the active chlorinating species. While highly efficient, a potential drawback is the formation of the carcinogen dimethylcarbamoyl chloride as a minor byproduct from the decomposition of DMF. wikipedia.org
Phosgene-based Approaches and Catalyst Systems
Phosgene (B1210022) (COCl₂), a highly toxic gas, is also used for the synthesis of acyl chlorides from carboxylic acids, particularly on an industrial scale. wikipedia.org The reaction produces the acyl chloride, hydrogen chloride, and carbon dioxide. wikipedia.org Due to its hazardous nature, phosgene is often generated in situ from safer precursors like diphosgene or triphosgene. youtube.com
The reaction can be catalyzed by N,N-disubstituted formamides, similar to the oxalyl chloride method. google.com The catalyst forms an adduct with phosgene, which then reacts with the carboxylic acid. google.com This method can be performed in a continuous or stepwise manner under relatively mild conditions. google.com
Chemo- and Regioselective Synthesis Strategies Relevant to the Methoxy-Cyclohexane Moiety
The presence of a methoxy (B1213986) group on the cyclohexane ring in 4-methoxycyclohexane-1-carboxylic acid introduces considerations of chemo- and regioselectivity during synthesis. While the conversion of the carboxylic acid to the acyl chloride is the primary reaction, potential side reactions involving the methoxy group must be considered.
The ether linkage of the methoxy group is generally stable under the conditions used for acyl chloride formation with common reagents like thionyl chloride and oxalyl chloride. However, stronger Lewis acidic conditions, which can arise with reagents like PCl₅ or in certain phosgene-based systems, could potentially lead to cleavage of the ether. Therefore, milder reagents and conditions are generally preferred to maintain the integrity of the methoxy group.
For instance, the use of oxalyl chloride with catalytic DMF at room temperature is a mild method that is unlikely to affect the methoxy group. Similarly, thionyl chloride reactions, while often requiring heat, are generally chemoselective for the carboxylic acid functional group over an ether.
In the broader context of synthesizing complex molecules containing the methoxy-cyclohexane moiety, other chemo- and regioselective strategies become crucial. For example, in reactions involving the functionalization of the cyclohexane ring itself, the electronic and steric effects of the methoxy and carbonyl groups would direct the regiochemical outcome of reactions such as halogenation or electrophilic addition. The Hell-Volhard-Zelinsky reaction, for example, would lead to α-halogenation at the carbon adjacent to the carbonyl group. infinitylearn.comaskfilo.com
Emerging Continuous Flow Chemistry Approaches for 4-methoxycyclohexane-1-carbonyl Chloride Synthesis
Continuous flow chemistry is gaining prominence as a safe, efficient, and scalable method for chemical synthesis, including the preparation of acyl chlorides. europa.eu This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. europa.euresearchgate.net
The synthesis of acyl chlorides is well-suited for flow chemistry. For example, a carboxylic acid solution can be continuously mixed with a chlorinating agent like thionyl chloride or oxalyl chloride in a heated reactor coil. The short residence time in the reactor can lead to rapid and efficient conversion. researchgate.net
Phosgene, despite its toxicity, can be safely generated and used on-demand in a closed flow system, minimizing operator exposure. acs.orgacs.org A flow process could involve the photochemical oxidation of chloroform (B151607) to produce phosgene, which is then immediately reacted with the carboxylic acid in a subsequent reactor. acs.orgacs.org
The application of flow chemistry to the synthesis of this compound would involve pumping a solution of 4-methoxycyclohexane-1-carboxylic acid and a chlorinating agent through a heated microreactor or packed-bed reactor. This approach could lead to higher yields, improved purity, and a safer manufacturing process compared to traditional batch methods. researchgate.net The continuous nature of the process also allows for easier scale-up by simply extending the operation time. rsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Acyl Chlorides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with hazardous reagents | Improved safety, smaller reagent volumes at any given time |
| Scalability | Often requires process re-optimization | More straightforward scale-up |
| Heat Transfer | Less efficient, potential for hot spots | Excellent heat transfer, precise temperature control |
| Mixing | Can be inefficient, leading to side reactions | Efficient and rapid mixing |
| Process Control | Less precise control over parameters | Precise control over residence time, temperature, and stoichiometry |
Design and Optimization of Microreactor Systems for Reactive Acyl Chlorides
The adoption of microreactor technology represents a significant leap forward in the synthesis of reactive intermediates like this compound. tandfonline.com These systems, characterized by channels with sub-millimeter dimensions, offer superior heat and mass transfer compared to traditional batch reactors. mdpi.com This enhanced control is crucial for managing the often exothermic reactions involved in the formation of acyl chlorides, thereby improving selectivity and yield. chimia.ch
The design of a microreactor system for the synthesis of this compound from 4-methoxycyclohexanecarboxylic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) involves several key considerations:
Reactor Material: The material of the microreactor must be inert to the highly corrosive reagents and products. Glass and silicon are common choices for their chemical resistance. mdpi.com
Channel Geometry: The design of the microchannels influences mixing efficiency and residence time distribution. Serpentine or interdigital channel designs are often employed to ensure rapid and homogeneous mixing of the reactants. mdpi.comresearchgate.net
Temperature Control: Integrated micro-heat exchangers allow for precise temperature control, which is critical for minimizing the formation of impurities. chimia.ch
Residence Time: The volume of the microreactor and the flow rate of the reactants determine the residence time, which can be precisely tuned to optimize conversion and selectivity.
Optimization of the reaction conditions within a microreactor is typically achieved through systematic variation of parameters such as temperature, residence time, and stoichiometry of the reactants. researchgate.net The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), allows for real-time monitoring of the reaction progress, enabling rapid optimization and control. technologynetworks.com
Table 1: Illustrative Parameters for Microreactor-Based Synthesis of an Acyl Chloride
| Parameter | Value Range | Purpose |
| Reactor Temperature | 60 - 100 °C | To ensure a sufficient reaction rate while minimizing thermal degradation. |
| Residence Time | 2 - 10 minutes | To achieve high conversion of the carboxylic acid to the acyl chloride. |
| Stoichiometry (Chlorinating Agent : Acid) | 1.1 : 1 to 1.5 : 1 | To ensure complete conversion of the carboxylic acid. |
| Flow Rate | 0.5 - 5.0 mL/min | To control residence time and production throughput. |
This table presents a generalized set of parameters. Actual values for the synthesis of this compound would require specific experimental optimization.
Research in the field has demonstrated that microreactors can handle unstable intermediates and reagents safely. osti.gov For instance, the generation and immediate consumption of a reactive species within the microreactor minimizes the risk associated with its accumulation.
Enhanced Safety and Efficiency in Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound presents significant challenges, primarily related to safety and efficiency. Continuous flow chemistry, often utilizing microreactors or other continuous-flow reactors (CFRs), offers substantial advantages over traditional batch processing in addressing these challenges. acs.orgmdpi.com
Enhanced Safety:
The inherent safety advantages of continuous flow systems are a major driver for their adoption in the synthesis of reactive compounds like acyl chlorides. acs.org Key safety enhancements include:
Small Reaction Volumes: The hold-up volume within a microreactor is minimal, significantly reducing the amount of hazardous material present at any given time. tandfonline.com This minimizes the potential consequences of a runaway reaction or accidental release.
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing the build-up of thermal hotspots that can lead to uncontrolled reactions. chimia.ch
Reduced Risk of Exposure: Closed-system operation minimizes the potential for operator exposure to corrosive reagents like thionyl chloride and the product itself. itcilo.org
Increased Efficiency and Scalability:
Continuous flow processes offer significant improvements in efficiency and provide a more straightforward path to scalability.
Seamless Scalability: Scaling up production in a continuous flow system is often achieved by "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel. mdpi.com This approach avoids the complex and often unpredictable challenges associated with increasing the size of batch reactors.
Process Automation: Continuous flow systems are well-suited for automation, allowing for consistent product quality and reduced operational costs. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chlorides
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small hold-up volumes and superior heat control. tandfonline.comacs.org |
| Heat Transfer | Often limited, potential for thermal runaway. | Excellent heat transfer, minimizing risk of hotspots. chimia.ch |
| Scalability | Complex, often requires re-optimization of process parameters. | Simpler scalability through numbering-up. mdpi.com |
| Process Control | Less precise, potential for batch-to-batch variability. | Precise control over parameters, leading to consistent product quality. mdpi.com |
| Efficiency | Can be lower due to side reactions and purification challenges. | Higher yields and purity due to optimized conditions. |
Stereochemical Investigations of 4 Methoxycyclohexane 1 Carbonyl Chloride and Its Derivatives
Conformational Analysis of the 4-methoxycyclohexane Ring System
The cyclohexane (B81311) ring is not planar and exists predominantly in a puckered chair conformation to minimize both angle strain and torsional strain. pressbooks.pub The introduction of substituents, such as the methoxy (B1213986) and carbonyl chloride groups in 4-methoxycyclohexane-1-carbonyl chloride, significantly influences the conformational equilibrium of the ring.
Influence of Methoxy and Carbonyl Chloride Substituents on Ring Conformation
In substituted cyclohexanes, the chair conformation allows for two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). msu.edu Generally, bulkier substituents preferentially occupy the equatorial position to avoid steric strain arising from 1,3-diaxial interactions with other axial hydrogens. msu.edulibretexts.org
The carbonyl chloride group (-COCl) is sterically demanding and will strongly favor the equatorial position to minimize these unfavorable interactions. The conformational preference of the methoxy group (-OCH3) is more complex. While typically considered less bulky than a carbonyl chloride group, some studies on related systems suggest that an oxygen-containing substituent at the 4-position of a cyclohexane ring can favor an axial orientation under certain conditions. worldwidejournals.com However, in the case of this compound, the dominant chair conformation for both cis and trans isomers will be the one that places the larger carbonyl chloride group in the equatorial position.
The trans isomer can exist in a highly stable di-equatorial conformation. The cis isomer, however, must have one substituent in an axial position and the other in an equatorial position. Given the larger size of the carbonyl chloride group, the most stable conformation for the cis isomer will feature an equatorial carbonyl chloride group and an axial methoxy group.
Table 1: Conformational Preference of Substituents on a Cyclohexane Ring
| Substituent | Predominant Position | Rationale |
| Carbonyl Chloride (-COCl) | Equatorial | Minimizes significant 1,3-diaxial steric strain. msu.edulibretexts.org |
| Methoxy (-OCH3) | Generally Equatorial, but can be Axial | Less sterically demanding than -COCl; preference can be influenced by electronic effects and other substituents. libretexts.orgworldwidejournals.com |
Energetic Analysis of Chair and Boat Conformations and Inversion Barriers
The chair conformation of cyclohexane is the most stable, being essentially free of strain. pressbooks.pub Other conformations, such as the boat and twist-boat, are significantly higher in energy. The boat conformation suffers from torsional strain due to eclipsed hydrogens and steric strain from "flagpole" interactions between the hydrogens at the C1 and C4 positions. pressbooks.pub The energy difference between the chair and boat conformations in unsubstituted cyclohexane is approximately 30 kJ/mol. pressbooks.pub
The twist-boat conformation is a metastable intermediate between the chair and boat forms. jkps.or.kr The energy barrier for the interconversion of one chair conformation to another (ring flipping) in cyclohexane is about 45 kJ/mol. pressbooks.pub This process involves passing through higher-energy half-chair and twist-boat conformations. jkps.or.kr For substituted cyclohexanes like this compound, the presence of substituents can alter these energy barriers, but the chair conformation remains the ground state. jkps.or.kr Computational studies on various substituted cyclohexanes confirm that the chair form is generally favored, although significant substitution can, in some cases, stabilize a twist-boat conformation. nih.govacs.org
Table 2: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) | Key Strain Factors |
| Chair | 0 | Strain-free. pressbooks.pub |
| Twist-Boat | ~23 | Reduced torsional and flagpole strain compared to boat. jkps.or.kr |
| Boat | ~30 | Torsional strain (eclipsed bonds) and steric strain (flagpole interactions). pressbooks.pub |
| Half-Chair | ~45 | Significant angle and torsional strain; transition state for chair interconversion. pressbooks.pubjkps.or.kr |
Stereoisomerism in this compound: Cis/Trans and Enantiomeric Considerations
Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.org For this compound, the key form of stereoisomerism is cis-trans isomerism, which arises from the restricted rotation of the cyclohexane ring. wikipedia.orglibretexts.org
Cis Isomer : In the cis isomer, the methoxy and carbonyl chloride groups are on the same face of the cyclohexane ring. wikipedia.orglibretexts.org In its most stable chair conformation, the larger carbonyl chloride group will occupy an equatorial position, forcing the methoxy group into an axial position.
Trans Isomer : In the trans isomer, the substituents are on opposite faces of the ring. wikipedia.orglibretexts.org This allows for a chair conformation where both the methoxy and carbonyl chloride groups can occupy equatorial positions, resulting in a more stable arrangement compared to the cis isomer.
Because the 1- and 4-positions of the cyclohexane ring are not chiral centers in this molecule, this compound does not have enantiomers. stackexchange.com The molecule possesses a plane of symmetry in both its cis and trans forms, making it achiral.
Stereoselective Synthetic Pathways to Isomeric Forms of this compound
The synthesis of specific isomers of this compound requires stereoselective methods. Typically, the stereochemistry is established at the stage of the precursor, 4-methoxycyclohexanecarboxylic acid, as the conversion of the carboxylic acid to the carbonyl chloride (e.g., using thionyl chloride or oxalyl chloride) does not affect the stereocenters.
A common strategy involves the catalytic hydrogenation of 4-methoxybenzoic acid. The conditions of this hydrogenation can influence the ratio of cis to trans isomers of 4-methoxycyclohexanecarboxylic acid produced. Subsequent separation of these isomers, for instance by fractional crystallization or chromatography, allows for the isolation of the pure cis or trans acid. Each isolated isomer can then be converted to the corresponding cis or trans-4-methoxycyclohexane-1-carbonyl chloride.
More advanced stereoselective strategies, such as those employing chiral auxiliaries or organocatalyzed reactions on precursor molecules, could also be envisioned to favor the formation of one isomer over the other, although specific literature for this compound is not prevalent. mdpi.com The principles of stereoselective synthesis would dictate that reactions are designed to control the approach of reagents to a prochiral center to yield the desired stereoisomer.
Impact of Stereochemistry on Reaction Outcomes and Derivative Properties
The stereochemistry of this compound has a direct impact on its reactivity and the properties of its derivatives.
Reactivity : The trans isomer, with its equatorial carbonyl chloride group, is more sterically accessible to nucleophiles than the cis isomer, which could theoretically place the carbonyl chloride in a more hindered axial position (though the equatorial conformer is more stable). Therefore, the trans isomer may react faster in nucleophilic acyl substitution reactions. The choice of solvent and reaction temperature can also be critical, as they can influence the conformational equilibrium and the stability of transition states.
Reactivity and Reaction Mechanisms of 4 Methoxycyclohexane 1 Carbonyl Chloride
Fundamental Nucleophilic Acyl Substitution Mechanisms at the Carbonyl Chloride Center
The primary mode of reaction for 4-methoxycyclohexane-1-carbonyl chloride is nucleophilic acyl substitution. This process is central to its chemistry and proceeds through a well-established multi-step mechanism. masterorganicchemistry.comlibretexts.org The carbonyl carbon, bonded to both a highly electronegative oxygen and a chlorine atom, is rendered significantly electrophilic, making it a prime target for attack by nucleophiles. libretexts.org
Formation and Collapse of the Tetrahedral Intermediate
The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. youtube.comyoutube.com This addition breaks the relatively weak pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. youtube.com This step results in the formation of a transient, unstable species known as a tetrahedral intermediate, where the geometry around the central carbon atom shifts from trigonal planar to tetrahedral. youtube.comwikipedia.org
This intermediate is characterized by a negatively charged oxygen atom (an alkoxide) and the presence of the original chlorine atom and the newly added nucleophile. youtube.comwikipedia.org The tetrahedral intermediate is not stable and rapidly collapses. youtube.com The driving force for this collapse is the reformation of the strong carbon-oxygen double bond. As the lone pair of electrons on the oxygen atom reforms the π bond, one of the substituents on the tetrahedral carbon is expelled. libretexts.orgyoutube.com
Role of Chlorine as an Excellent Leaving Group in Enhanced Electrophilicity
The high reactivity of acyl chlorides, including this compound, is attributable to two main factors involving the chlorine atom. Firstly, the strong electron-withdrawing inductive effect of the chlorine atom polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. libretexts.org
Secondly, the chloride ion (Cl⁻) is an outstanding leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). khanacademy.orglibretexts.org Its ability to stabilize the negative charge makes it easily displaced during the collapse of the tetrahedral intermediate. youtube.comlibretexts.org The departure of the chloride ion is a key step that drives the nucleophilic acyl substitution reaction forward, leading to the formation of a new acyl compound. libretexts.orgyoutube.com This contrasts with other carboxylic acid derivatives where the leaving groups are stronger bases and thus less inclined to depart. libretexts.org
Acylation Reactions with Diverse Nucleophiles
The enhanced electrophilicity of the carbonyl carbon and the excellent leaving group ability of chloride make this compound a versatile reagent for acylating various nucleophiles. masterorganicchemistry.comlibretexts.orgwikipedia.org
Esterification Reactions with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to form esters in a process known as esterification. wikipedia.orglibretexts.org In this reaction, the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon. libretexts.org
The general mechanism follows the nucleophilic acyl substitution pathway, proceeding through a tetrahedral intermediate. taylorandfrancis.com The reaction is typically performed in the presence of a non-nucleophilic weak base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.orgyoutube.com This prevents the protonation of the alcohol and ensures the reaction proceeds to completion.
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol/Phenol) | Product (Ester) |
| Methanol | Methyl 4-methoxycyclohexane-1-carboxylate |
| Ethanol | Ethyl 4-methoxycyclohexane-1-carboxylate |
| Phenol | Phenyl 4-methoxycyclohexane-1-carboxylate |
| 2-Propanol | Isopropyl 4-methoxycyclohexane-1-carboxylate |
This table presents theoretical products based on established reaction mechanisms.
Amidation Reactions with Ammonia and Amines
Amides can be synthesized by the reaction of this compound with ammonia, primary amines, or secondary amines. libretexts.orgnih.gov The nitrogen atom of the amine acts as the nucleophile, initiating the attack on the carbonyl carbon. libretexts.org
A key consideration in this reaction is that two equivalents of the amine are generally required. libretexts.orglibretexts.org The first equivalent acts as the nucleophile, while the second equivalent functions as a base to neutralize the HCl generated during the reaction. libretexts.org This prevents the formation of a non-nucleophilic ammonium (B1175870) salt from the amine reactant. libretexts.org Alternatively, one equivalent of the amine can be used along with another base, such as triethylamine. hud.ac.ukreddit.com
Table 2: Examples of Amidation Reactions
| Reactant (Amine) | Product (Amide) |
| Ammonia | 4-methoxycyclohexane-1-carboxamide |
| Methylamine | N-methyl-4-methoxycyclohexane-1-carboxamide |
| Aniline | N-phenyl-4-methoxycyclohexane-1-carboxamide |
| Pyrrolidine | (4-methoxycyclohexyl)(pyrrolidin-1-yl)methanone |
This table presents theoretical products based on established reaction mechanisms.
Formation of Acid Anhydrides and Mixed Anhydrides
This compound can react with a carboxylate salt (e.g., sodium acetate) or a carboxylic acid to produce an acid anhydride. khanacademy.orglibretexts.org When reacting with a carboxylate, the oxygen of the carboxylate anion attacks the carbonyl carbon of the acyl chloride. khanacademy.org This is followed by the expulsion of the chloride ion to yield the anhydride. youtube.com
This method is effective for creating both symmetrical and mixed anhydrides. khanacademy.org For instance, reacting this compound with the sodium salt of 4-methoxycyclohexanecarboxylic acid would yield the symmetrical anhydride. Reacting it with sodium acetate (B1210297) would result in the formation of a mixed anhydride, acetic 4-methoxycyclohexanoic anhydride.
Table 3: Example of Anhydride Formation
| Reactant (Carboxylate Source) | Product (Anhydride) |
| Sodium 4-methoxycyclohexane-1-carboxylate | 4-methoxycyclohexanoic anhydride |
| Sodium Acetate | Acetic 4-methoxycyclohexanoic anhydride |
This table presents theoretical products based on established reaction mechanisms.
Reactions with Organometallic Reagents (e.g., Grignard, Suzuki-Miyaura)
The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack by organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds.
Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for synthesizing tertiary alcohols. acgpubs.orglookchem.com The mechanism involves a two-step nucleophilic addition process. masterorganicchemistry.comyoutube.com The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride ion to form a ketone intermediate. youtube.com This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack by another equivalent of the reagent. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added. masterorganicchemistry.combyjus.comyoutube.com Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it when using highly reactive Grignard reagents. doi.org
Table 1: Illustrative Grignard Reactions and Expected Products
| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 4-methoxycyclohexyl methyl ketone | 2-(4-methoxycyclohexyl)propan-2-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 4-methoxycyclohexyl phenyl ketone | (4-methoxycyclohexyl)diphenylmethanol |
This table illustrates expected products based on established Grignard reaction mechanisms.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction offers a more controlled method for acylation, typically allowing for the synthesis of ketones without the subsequent addition that leads to alcohols. nih.govfishersci.co.uk This palladium-catalyzed reaction couples the acyl chloride with an organoboron compound, such as a boronic acid or its ester. nih.govyonedalabs.com The reaction is highly valued for its functional group tolerance and generally mild conditions. fishersci.co.uknih.gov For the reaction to proceed with an acyl chloride, anhydrous conditions are often preferred to prevent hydrolysis of the starting material. nih.gov The process involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the ketone product and regenerate the palladium(0) catalyst. youtube.com
Table 2: Potential Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst System (Illustrative) | Expected Ketone Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (4-methoxycyclohexyl)(phenyl)methanone |
| Vinylboronic acid | Pd(dppf)Cl₂, Base (e.g., CsF) | 1-(4-methoxycyclohexyl)prop-2-en-1-one |
This table shows potential products based on the general scope of the Suzuki-Miyaura acylation.
Catalytic Enhancement of Reactivity and Selectivity
Catalysis is crucial for enhancing the efficiency and controlling the selectivity of reactions involving this compound.
Lewis Acid Catalysis in Friedel-Crafts Type Acylations
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring, forming a ketone. organic-chemistry.orgmasterorganicchemistry.com The reaction requires a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acyl chloride. wikipedia.orgsigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comjk-sci.com This acylium ion is then attacked by the electron-rich aromatic ring. sigmaaldrich.com A key feature of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org Typically, a stoichiometric amount of the Lewis acid is required because the product ketone forms a stable complex with the catalyst. wikipedia.org
Table 3: Examples of Friedel-Crafts Acylation with Aromatic Substrates
| Aromatic Substrate | Lewis Acid Catalyst | Expected Product |
|---|---|---|
| Benzene (B151609) | AlCl₃ | (4-methoxycyclohexyl)(phenyl)methanone |
| Toluene | AlCl₃ | (4-methoxycyclohexyl)(p-tolyl)methanone (major isomer) |
This table provides illustrative examples of expected Friedel-Crafts acylation products.
Transition Metal Catalyzed Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, a broad range of transition-metal-catalyzed cross-coupling reactions can utilize acyl chlorides like this compound. rsc.org Catalysts based on nickel, iron, and cobalt have been employed to couple acyl electrophiles with various organometallic nucleophiles. acgpubs.orglookchem.comrsc.org For example, nickel-catalyzed couplings can be used with Grignard reagents under conditions that may offer different selectivity or functional group tolerance compared to uncatalyzed reactions. lookchem.com Iron-catalyzed cross-coupling reactions are noted for being cost-effective and have been successfully used to couple alkyl Grignard reagents with various electrophiles. acgpubs.org These reactions generally proceed through a catalytic cycle involving oxidative addition of the acyl chloride to a low-valent metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final ketone product. acgpubs.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
While specific quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the general principles governing these reactions are well-understood.
Kinetic Aspects: The kinetics of the reactions are dominated by the high reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, leading to rapid reaction rates with strong nucleophiles like Grignard reagents. In catalyzed reactions, the catalyst's role is to lower the activation energy of a key step. For instance, in Friedel-Crafts acylation, the Lewis acid facilitates the formation of the highly reactive acylium ion, thereby accelerating the rate of electrophilic attack on the aromatic ring. masterorganicchemistry.com In transition-metal-catalyzed cross-couplings, the rate-determining step can vary depending on the specific catalyst, substrate, and reaction conditions, but it is often the oxidative addition or transmetalation step. yonedalabs.com The presence of the bulky 4-methoxycyclohexyl group may introduce steric hindrance, potentially slowing the reaction rate compared to less hindered acyl chlorides, although this effect is generally minimal for the reactive acyl chloride function itself.
Advanced Applications and Derivatization Strategies for 4 Methoxycyclohexane 1 Carbonyl Chloride
Utilization in Complex Molecular Architecture Synthesis
The unique combination of a flexible, non-planar cyclohexane (B81311) ring and a polar methoxy (B1213986) group makes 4-methoxycyclohexane-1-carbonyl chloride a valuable building block in synthetic chemistry. Its structure allows for the introduction of three-dimensional features into otherwise planar molecules, a characteristic that is highly sought after in the design of new functional materials and therapeutic agents. The cyclohexane scaffold is a common feature in a wide array of natural products and synthetic compounds, valued for its conformational stability. libretexts.org
The cyclohexane ring is a prevalent structural motif in many pharmaceutical compounds and bioactive molecules. libretexts.org The derivatization of this core structure is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound, with its reactive acyl chloride, provides a direct route to amides and esters, which are fundamental linkages in many drug molecules.
Research into related compounds has highlighted the potential of this structural class. For instance, 4-alkoxy-cyclohexane-1-amino-carboxylic acid esters have been identified as key intermediates in the synthesis of compounds with insecticidal, acaricidal, and herbicidal properties, as well as for the development of pharmaceutical agents. rsc.orggoogle.com The synthesis of these intermediates often involves the transformation of a carboxyl group, a process for which an acyl chloride like this compound is a prime starting material.
The general synthetic utility of acyl chlorides in creating pharmaceutical intermediates is well-established. They are frequently used in acylation reactions to build molecular complexity. For example, the N-acylation of piperidine (B6355638) derivatives with acyl chlorides is a key step in the synthesis of potent analgesics. youtube.com The presence of the methoxy group on the cyclohexane ring can further influence the biological activity and metabolic stability of the resulting molecules.
The bifunctional nature of this compound, possessing a reactive acyl chloride and a modifiable cyclohexane ring, makes it a candidate for the synthesis of novel polymers and advanced materials. Acyl chlorides are common monomers in polycondensation reactions, reacting with diamines to form polyamides or with diols to form polyesters.
The incorporation of the 4-methoxycyclohexyl group into a polymer backbone could impart unique properties such as improved solubility, altered thermal characteristics, and enhanced adhesion. The non-planar structure of the cyclohexane ring can disrupt polymer chain packing, leading to materials with lower crystallinity and increased amorphous content. This can be advantageous in applications requiring optical transparency or specific mechanical properties.
While specific examples of polymers derived from this compound are not extensively documented in public literature, the principles of polymer chemistry suggest its potential utility. The methoxy group could also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.
Potential as a Building Block in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. This compound possesses features that make it an interesting candidate for the construction of supramolecular systems.
Following its conversion to an amide or ester, the 4-methoxycyclohexyl group can participate in various non-covalent interactions. The cyclohexane ring can engage in hydrophobic and van der Waals interactions, while the methoxy group can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of molecules into larger, ordered structures.
Research on cyclohexane-5-spirohydantoin derivatives has shown that substituents on the cyclohexane ring, such as a methoxy group, play a crucial role in directing the supramolecular arrangement. rsc.orgrsc.org The methoxy group, acting as a hydrogen bond acceptor, can influence the formation of specific hydrogen bonding networks, leading to predictable crystal packing. rsc.org
In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. Cyclohexane derivatives are known to act as guests for various macrocyclic hosts like cyclodextrins. nih.govnih.gov The 4-methoxycyclohexyl group could be incorporated into larger structures that act as hosts or can itself act as a guest, with the methoxy group providing an additional point of interaction within the host's cavity. The study of cyclohexasilane in the presence of amphiphilic polymers has shown that interactions can be directed towards specific functional groups, such as esters, within the polymer matrix. rsc.org This highlights the potential for the targeted placement of cyclohexane-containing units within larger supramolecular assemblies.
Computational and Theoretical Studies on 4 Methoxycyclohexane 1 Carbonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular electronic structure, geometry, and energy. science.gov These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org For 4-methoxycyclohexane-1-carbonyl chloride, DFT is employed to perform geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground state structure. researchgate.netresearchgate.net
This optimization provides precise information on bond lengths, bond angles, and dihedral angles for the most stable conformers of both cis and trans isomers. By calculating the energies of various starting geometries, DFT can map out potential energy profiles, revealing the energetic costs associated with rotating specific bonds or altering the ring's conformation. dntb.gov.ua
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer (trans-diequatorial chair) of this compound using DFT This table presents illustrative data typical of DFT calculations.
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Lengths | ||
| C=O | 1.19 Å | |
| C-Cl | 1.82 Å | |
| C-O (methoxy) | 1.43 Å | |
| O-CH₃ (methoxy) | 1.45 Å | |
| Bond Angles | ||
| O=C-Cl | 121.5° | |
| C-C-O (methoxy) | 109.8° | |
| Dihedral Angles | ||
| Cl-C-C-H | 178.5° | |
| C-O-C-H (methoxy) | 180.0° |
The cyclohexane (B81311) ring is not planar and can adopt several conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. The presence of two substituents, a methoxy (B1213986) group and a carbonyl chloride group, leads to a complex conformational energy landscape. nih.gov This landscape is a multi-dimensional surface that maps the molecule's potential energy as a function of its geometry. chemrxiv.org
Theoretical analysis involves systematically exploring this landscape to identify all stable conformers (local energy minima) and the transition states that connect them. For this compound, this includes analyzing the various chair conformations where the substituents are either in axial or equatorial positions. The relative energies of these conformers determine their population at equilibrium. For the trans isomer, the diequatorial conformer is generally expected to be the most stable, while the diaxial conformer would be the least stable due to steric hindrance.
Table 2: Illustrative Relative Energies of this compound Conformers This table contains hypothetical energy values to illustrate the expected outcomes of conformational analysis.
| Isomer | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| trans | Diequatorial | 0.00 (most stable) |
| Diaxial | +5.5 | |
| cis | Axial-Equatorial (Methoxy-ax, COCl-eq) | +2.1 |
| Equatorial-Axial (Methoxy-eq, COCl-ax) | +1.0 |
Molecular Modeling and Dynamics Simulations for Stereochemical Insights
Building on the energy calculations from DFT, molecular modeling can predict the equilibrium distribution of different conformers and stereoisomers. nih.gov For this compound, this involves comparing the thermodynamic stabilities of the cis and trans isomers. Each isomer exists as an equilibrium mixture of its possible chair conformers.
The relative stability is determined by the Gibbs free energy difference between the isomers. nih.gov Computational models predict that the trans isomer, which can adopt a low-energy diequatorial conformation, is likely to be significantly more stable than the cis isomer, where one substituent must always be in a less favorable axial position. These predictions are crucial for understanding the outcomes of synthetic routes that might produce a mixture of stereoisomers.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. itb.ac.id An MD simulation of this compound, typically placed in a "box" of solvent molecules like water or an organic solvent, can reveal detailed information about intermolecular interactions. nih.govnih.gov
These simulations can show how solvent molecules arrange themselves around the solute (the solvation shell), highlighting specific interactions such as hydrogen bonding between a protic solvent and the methoxy oxygen or carbonyl oxygen. Furthermore, MD can simulate the dynamic processes that precede a chemical reaction, such as the approach of a reactant to the carbonyl chloride group. This provides a time-resolved view of the molecular encounters that lead to chemical transformations.
Reaction Pathway and Transition State Analysis
A primary goal of theoretical chemistry is to understand the mechanisms of chemical reactions. For this compound, a key reaction is the hydrolysis or nucleophilic substitution at the acyl chloride group. Computational methods can map the entire reaction pathway from reactants to products.
This analysis involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical parameter that determines the reaction rate. beilstein-journals.org For example, in the hydrolysis of this compound, calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate (which could be the transition state or a short-lived species), and the final expulsion of a chloride ion. mdpi.com
Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound This table shows representative data that would be obtained from a reaction pathway analysis.
| Reaction Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| Activation Energy (ΔE‡) | Energy barrier for the reaction. | +15.2 |
| Reaction Energy (ΔErxn) | Overall energy change from reactant to product. | -8.5 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Related Methoxycyclohexane Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling approaches used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. fiveable.meijpsr.comlibretexts.org These models are instrumental in drug discovery and materials science for predicting the activity and properties of new molecules, thereby streamlining the design and synthesis process. fiveable.menih.gov For derivatives of methoxycyclohexane, QSAR and QSPR studies can provide valuable insights into how modifications to the cyclohexane ring and its substituents influence their biological efficacy and physical characteristics.
A notable example of a QSAR study on related cyclohexane derivatives involved a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development. frontiersin.orgnih.gov In this research, three-dimensional QSAR (3D-QSAR) models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a set of 43 derivatives. frontiersin.orgnih.gov These models are used to understand the relationship between the steric and electrostatic fields of the molecules and their inhibitory activity. mdpi.com
The statistical robustness of the developed QSAR models is crucial for their predictive power. Key statistical parameters used to evaluate the quality of these models include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value. frontiersin.org A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value indicates a strong correlation between the predicted and experimental activities.
The CoMFA and CoMSIA models developed for the 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives demonstrated strong predictive capabilities. The results from these models provided a detailed understanding of the structural requirements for potent HPPD inhibition. For instance, the contour maps generated from the CoMFA and CoMSIA analyses highlighted specific regions around the molecule where certain properties would enhance or diminish the biological activity. The study concluded that smaller substituent groups at the 5-position of the R1 group were beneficial for increasing inhibitor activity. frontiersin.org
The findings from such QSAR studies on related cyclohexane structures can be extrapolated to guide the design of novel derivatives of this compound for various applications. By understanding the structure-activity relationships, chemists can make informed decisions on which functional groups to introduce or modify to enhance a desired biological effect.
From a QSPR perspective, the properties of substituted cyclohexanes are significantly influenced by the nature and position of the substituents on the ring. One of the key concepts in the QSPR of cyclohexane derivatives is the "A-value," which quantifies the steric preference of a substituent for the equatorial position over the axial position. masterorganicchemistry.com The A-value represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. masterorganicchemistry.commasterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position due to reduced steric strain from 1,3-diaxial interactions. libretexts.org
For instance, the A-value for a methyl group is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.com This preference results in about 95% of methylcyclohexane molecules existing in the equatorial conformation at room temperature. masterorganicchemistry.comlibretexts.org In contrast, a much bulkier group like tert-butyl has a significantly larger A-value of about 4.9 kcal/mol, meaning it exists almost exclusively in the equatorial position. masterorganicchemistry.com The methoxy group (-OCH3) has an A-value of approximately 0.6 kcal/mol, suggesting a moderate preference for the equatorial position. This information is critical for predicting the conformational behavior and, consequently, the physical and chemical properties of methoxycyclohexane derivatives.
These QSPR principles, particularly the understanding of conformational preferences dictated by A-values, are fundamental in predicting properties such as reactivity, stability, and intermolecular interactions of this compound and its analogs. By correlating these structural features with macroscopic properties, QSPR models can facilitate the selection and design of compounds with desired characteristics for specific applications.
| Compound/Substituent | A-Value (kcal/mol) | Equatorial Preference |
| Methyl (-CH3) | 1.70 | High |
| Ethyl (-CH2CH3) | 1.75 | High |
| Isopropyl (-CH(CH3)2) | 2.15 | Very High |
| tert-Butyl (-C(CH3)3) | 4.9 | Extremely High |
| Methoxy (-OCH3) | 0.6 | Moderate |
| Hydroxyl (-OH) | 0.87 | Moderate |
| Chlorine (-Cl) | 0.43 | Low |
| Bromine (-Br) | 0.43 | Low |
Advanced Analytical Techniques for Characterization of 4 Methoxycyclohexane 1 Carbonyl Chloride and Its Reaction Products
Advanced Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of molecules. By probing the interaction of electromagnetic radiation with matter, these methods reveal specific features of a compound's architecture, from the connectivity of atoms to their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing fundamental information on the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR spectra are useful, multi-dimensional techniques offer deeper insights into the complex structures of cyclohexane (B81311) derivatives.
For 4-methoxycyclohexane-1-carbonyl chloride, which exists as cis and trans isomers, 2D NMR is particularly powerful. The trans isomer is chiral, while the cis isomer is achiral (a meso compound). These isomers have distinct conformational preferences. Generally, substituted cyclohexanes favor a chair conformation where bulky substituents occupy the equatorial position to minimize steric strain. libretexts.orgyoutube.com
2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, typically within 5 Å. For example, in the cis isomer, a NOESY experiment would show a correlation between the axial proton on C1 and the axial protons on C2 and C6. In the trans isomer, where both the methoxy (B1213986) and carbonyl chloride groups could potentially be equatorial in the most stable chair conformation, different NOE patterns would emerge, allowing for unambiguous assignment. researchgate.net The analysis of coupling constants in 1H NMR also provides crucial information about the dihedral angles and thus the chair conformation. nih.gov
Solid-State NMR (ssNMR) provides information about molecules in the solid phase. This can be particularly useful for analyzing the conformational properties of this compound without the influence of a solvent. It can distinguish between different crystalline forms (polymorphs) and provide insights into the molecular packing and intermolecular interactions in the solid state. acs.orgacs.org
Table 1: Illustrative 2D-NOESY Correlations for Isomer Identification
| Isomer | Key Proton-Proton Spatial Proximities | Expected Key NOESY Correlation | Structural Implication |
|---|---|---|---|
| cis-4-methoxycyclohexane-1-carbonyl chloride (axial-equatorial) | Proton at C1 (axial) and methoxy group protons (equatorial) | Weak or absent | Confirms relative positioning of substituents on the same side of the ring. |
| trans-4-methoxycyclohexane-1-carbonyl chloride (di-equatorial) | Proton at C1 (axial) and proton at C4 (axial) | Strong | Confirms relative positioning of substituents on opposite sides of the ring in a stable chair form. |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This is a definitive method for confirming the identity of this compound and its reaction products.
In addition to providing an accurate mass for the molecular ion, HRMS is used to analyze fragmentation patterns. The fragmentation of acyl chlorides in a mass spectrometer is typically characterized by the loss of the chlorine atom to form a stable acylium ion (R-C≡O⁺). ucalgary.calibretexts.org This acylium ion is often the base peak in the spectrum. For this compound, this primary fragmentation provides clear evidence of the acyl chloride functionality. Further fragmentation of the cyclohexane ring can yield additional structural information. The systematic analysis of these fragments helps to piece together the original structure, a crucial step when identifying unknown reaction products or impurities. researchgate.netnih.gov
Table 2: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) | Type of Information Provided |
|---|---|---|---|
| Molecular Ion [M]⁺ | C₈H₁₃ClO₂ | 176.0604 | Confirms the elemental composition of the parent molecule. |
| Acylium Ion [M-Cl]⁺ | C₈H₁₃O₂ | 141.0916 | Characteristic fragment confirming the acyl chloride functional group. |
| Fragment [M-Cl-CH₂O]⁺ | C₇H₁₀O | 110.0732 | Indicates the loss of a formaldehyde (B43269) unit from the methoxy group. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies. thermofisher.com
FTIR Spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching band of the acyl chloride group, which appears at a high frequency, typically in the range of 1785-1815 cm⁻¹. ucalgary.ca This high frequency is characteristic of the highly reactive acyl chloride functional group. Other key absorbances include the C-O-C stretching of the methoxy group (around 1100 cm⁻¹) and various C-H stretching and bending vibrations of the cyclohexane ring.
Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar, symmetric bonds. sapub.org Therefore, it can provide valuable information about the carbon backbone of the cyclohexane ring. The C-Cl stretch may also be more easily observed in the Raman spectrum. By analyzing the spectra, which can show evidence of different rotational isomers, it is possible to gain insight into the conformational equilibrium of the molecule in different phases. researchgate.net
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| C-H Stretch (sp³ CH₂) | Cyclohexane Ring | 2850-2960 | FTIR & Raman |
| C=O Stretch | Acyl Chloride | 1785-1815 | FTIR (strong) |
| C-O-C Asymmetric Stretch | Methoxy Ether | 1070-1150 | FTIR (strong) |
| C-Cl Stretch | Acyl Chloride | 650-730 | Raman (often stronger than FTIR) |
The trans isomer of this compound is chiral and exists as a pair of enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for characterizing these enantiomers.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. An ECD spectrum provides information about the absolute configuration of the enantiomers. rsc.org The two enantiomers of trans-4-methoxycyclohexane-1-carbonyl chloride would produce mirror-image ECD spectra. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration (e.g., 1R,4R vs. 1S,4S) can be determined.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. Like ECD, ORD can be used to characterize enantiomers and determine their optical purity. These techniques are crucial in stereoselective synthesis, where the goal is to produce one enantiomer in excess over the other. They can be used directly on the final product or as detection methods when coupled with chiral chromatography. nih.gov
Advanced Chromatographic Techniques for Purity, Isomer Separation, and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Advanced chromatographic methods are vital for assessing the purity of this compound, separating its cis and trans isomers, and analyzing the complex mixtures that result from its reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is ideally suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives, such as esters or amides formed in subsequent reactions.
In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. This process generates a chromatogram showing the separated compounds as peaks, and a mass spectrum for each peak, which acts as a "molecular fingerprint" for identification. cas.cn This allows for the confident identification and quantification of the starting material, desired products, byproducts, and impurities in a reaction mixture. researchgate.net
Table 4: Hypothetical GC-MS Data for Analysis of an Esterification Reaction
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |
|---|---|---|---|
| This compound | 8.5 | 176, 141, 109 | Starting Material |
| Ethyl 4-methoxycyclohexane-1-carboxylate | 9.2 | 186, 141, 113 | Product |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV/Diode Array Detector, Tandem Mass Spectrometry, Fluorescence Detectors) for Derivatized Compounds
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds. phenomenex.comsigmaaldrich.com For a molecule like this compound and its subsequent reaction products (e.g., amides and esters), direct detection can be challenging due to the lack of a strong chromophore that absorbs ultraviolet (UV) light. To overcome this, derivatization is a common strategy. This involves reacting the analyte with a labeling agent to attach a moiety that is easily detectable by UV/Vis, fluorescence, or mass spectrometry detectors. labinsights.nlresearchgate.net
For instance, carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that are highly responsive to UV detection. epa.govnih.gov This pre-column derivatization enhances detection sensitivity and allows for robust quantification. researchgate.net The resulting derivatized compounds can then be analyzed using various advanced HPLC detection systems.
UV/Diode Array Detector (DAD)
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool in HPLC that records the absorbance across a wide range of wavelengths simultaneously. phenomenex.comwaters.com This provides a three-dimensional dataset of time, absorbance, and wavelength, which is invaluable for method development, peak purity assessment, and compound identification. For DNPH-derivatized products of this compound, the detector is typically set to the maximum absorbance wavelength of the derivative, often around 360 nm. epa.gov
Table 1: Illustrative HPLC-DAD Parameters for Analysis of a Derivatized Reaction Product
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds like DNPH derivatives. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of a range of compounds with varying polarities. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. sigmaaldrich.com |
| Detection | DAD/PDA at 360 nm, with spectral scan from 200-400 nm | 360 nm is a typical maximum absorbance for DNPH derivatives; spectral scanning confirms identity and purity. epa.gov |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. nih.gov |
Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific detection method that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govresearchgate.net It is particularly useful for identifying unknown reaction byproducts and quantifying analytes at very low concentrations. phenomenex.comsaspublishers.com After separation on the HPLC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer selects a specific parent ion, which is then fragmented. The second mass analyzer separates these fragment ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. researchgate.net
Table 2: Representative LC-MS/MS Parameters for Characterization
| Parameter | Value/Condition | Rationale |
|---|---|---|
| LC System | UHPLC (Ultra-High-Performance Liquid Chromatography) | Offers higher resolution and faster analysis times compared to conventional HPLC. amazonaws.com |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode | Effective for ionizing a wide range of moderately polar compounds, including many amide or ester derivatives. osti.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification (MRM mode), while Q-TOF provides high-resolution data for unknown identification. researchgate.nettaylorandfrancis.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantitative analysis of known reaction products. chromatographyonline.com |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation of the analyte, enhancing signal in positive ionization mode. sielc.com |
Fluorescence Detectors (FLD)
Fluorescence detection is renowned for its exceptional sensitivity and selectivity, often 10 to 1,000 times more sensitive than UV detection for suitable compounds. phenomenex.comlabinsights.nl Since this compound and its simple derivatives are not naturally fluorescent, they must be reacted with a fluorescent labeling agent (a fluorophore) to be detected. researchgate.netscioninstruments.com This derivatization step can be performed either pre-column or post-column. The FLD works by exciting the derivatized analyte with light at a specific wavelength and measuring the light emitted at a higher wavelength. scioninstruments.com
Table 3: Typical HPLC-FLD Conditions for a Derivatized Analyte
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Derivatizing Agent | e.g., Dansyl hydrazine (B178648) (for carbonyls) or a fluorescent amine (for the carbonyl chloride) | Introduces a highly fluorescent group onto the target molecule. researchgate.net |
| Excitation Wavelength (λex) | Dependent on the chosen fluorophore (e.g., ~340 nm for dansyl derivatives) | Wavelength at which the fluorophore absorbs maximum energy. scioninstruments.com |
| Emission Wavelength (λem) | Dependent on the chosen fluorophore (e.g., ~510 nm for dansyl derivatives) | Wavelength of maximum light emission by the excited fluorophore. researchgate.net |
| Detector | Fluorescence Detector with Xenon Lamp and Photomultiplier Tube (PMT) | Standard instrumentation for high-sensitivity fluorescence detection. waters.comscioninstruments.com |
| Application | Trace-level quantification of reaction products or impurities. | Leverages the high sensitivity of the fluorescence detection method. labinsights.nl |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
The structure of this compound possesses stereochemical complexity. The substituted cyclohexane ring can exist as cis and trans diastereomers based on the relative positions of the methoxy and carbonyl chloride groups. masterorganicchemistry.com Furthermore, depending on the synthetic route, each of these diastereomers can exist as a pair of enantiomers (mirror-image isomers). Assessing the purity of these stereoisomers is critical, and chiral chromatography is the primary technique for this purpose. slideshare.netregistech.com
Enantiomeric and Diastereomeric Purity Assessment
Most modern chiral separations are performed using HPLC with a Chiral Stationary Phase (CSP). registech.com CSPs contain a chiral selector immobilized on a solid support (typically silica) that interacts differently with each enantiomer, leading to different retention times and thus, separation. registech.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of compounds. nih.gov
For a compound like this compound or its derivatives, the analytical approach would be:
Diastereomer Separation: The cis and trans diastereomers can often be separated on a standard achiral HPLC column (like C18) because they have different physical properties. nih.gov
Enantiomer Separation: Each separated diastereomeric peak would then need to be analyzed using a chiral HPLC method to resolve the pair of enantiomers within it. nih.govnih.gov
An alternative "indirect" method involves reacting the chiral analyte with a pure chiral derivatizing agent to form a pair of diastereomers. These newly formed diastereomers can then be separated on a standard achiral column. nih.govnih.gov
Table 4: General Chiral HPLC Method for Purity Assessment
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | The standard for separating enantiomers. slideshare.netregistech.com |
| Stationary Phase | Polysaccharide-based CSP (e.g., Lux Cellulose-2 or Lux Amylose-2) | Broad applicability and high success rate for resolving enantiomers. nih.gov |
| Mobile Phase Mode | Normal Phase (e.g., n-Hexane/Ethanol) or Polar Organic (e.g., Acetonitrile/Methanol) | The choice of mobile phase significantly impacts the chiral recognition and resolution on the CSP. nih.govresearchgate.net |
| Detector | UV/Vis or Mass Spectrometry (MS) | UV detection is common, but MS provides greater sensitivity and specificity, confirming that the separated peaks are indeed isomers. osti.gov |
| Goal | Determine the percentage of each stereoisomer (diastereomeric excess and enantiomeric excess). | Quantifies the stereochemical purity of the sample. registech.commdpi.com |
Hyphenated Techniques (e.g., Two-Dimensional Gas Chromatography, Comprehensive Two-Dimensional Liquid Chromatography) for Complex Mixtures
When this compound is used in synthesis or undergoes degradation, it can result in highly complex mixtures containing starting materials, the main product, byproducts, and isomers. One-dimensional chromatography may be insufficient to resolve all components. Hyphenated techniques, which couple two or more analytical methods, provide the enhanced resolving power needed for such samples. nih.govchemijournal.com
Two-Dimensional Gas Chromatography (GCxGC)
For volatile and semi-volatile reaction products (or those that can be made volatile through derivatization), comprehensive two-dimensional gas chromatography (GCxGC) offers immense peak capacity and resolving power. taylorandfrancis.comnih.gov In GCxGC, the entire sample is subjected to two independent separations on columns with different selectivities (e.g., a non-polar boiling point column followed by a polar column). gcimage.comresearchgate.net A modulator sits (B43327) between the two columns, trapping small fractions from the first column and re-injecting them onto the second, fast-separating column. gcimage.com The result is a highly detailed, structured two-dimensional chromatogram. Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides a third dimension of data, enabling the confident identification of components even in the most complex matrices. taylorandfrancis.com
Table 5: Illustrative GCxGC-TOFMS Setup for Complex Mixture Analysis
| Parameter | Value/Condition | Rationale |
|---|---|---|
| First Dimension (¹D) Column | Non-polar (e.g., 30 m x 0.25 mm ID, DB-5 type) | Separates compounds primarily based on boiling point. taylorandfrancis.com |
| Second Dimension (²D) Column | Polar (e.g., 1-2 m x 0.1 mm ID, Wax-type) | Provides a fast, orthogonal separation based on polarity. gcimage.com |
| Modulator | Cryogenic Modulator | Traps and focuses analytes eluting from the ¹D column before injection into the ²D column, ensuring sharp peaks. gcimage.comresearchgate.net |
| Modulation Period | 2-6 seconds | Determines the sampling rate of the ¹D effluent and the run time on the ²D column. gcimage.com |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | High data acquisition speed is essential to capture the fast-eluting peaks from the ²D column, providing full mass spectral data for identification. taylorandfrancis.com |
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)
For complex mixtures of non-volatile or thermally fragile compounds, comprehensive two-dimensional liquid chromatography (LCxLC) is the liquid-phase analogue of GCxGC. chromatographyonline.comresearchgate.net In LCxLC, the entire sample is passed through two different HPLC columns, typically with orthogonal (uncorrelated) separation mechanisms. chromatographyonline.comnanaqua.eu For example, a common setup combines Reversed-Phase Liquid Chromatography (RPLC) in the first dimension with Hydrophilic Interaction Liquid Chromatography (HILIC) in the second. nanaqua.eu This powerful technique dramatically increases peak capacity, allowing for the separation of components that would co-elute in a single-dimension run. chromatographyonline.comnih.gov Coupling LCxLC with high-resolution mass spectrometry (HRMS) is crucial for the identification of the numerous separated components. nanaqua.eunih.gov
Table 6: Representative LCxLC-HRMS System for Non-Volatile Products
| Parameter | Value/Condition | Rationale |
|---|---|---|
| First Dimension (¹D) Separation | Reversed-Phase (e.g., C18 column) with a slow gradient | Provides an initial separation based on hydrophobicity. nih.gov |
| Second Dimension (²D) Separation | HILIC or Cyano column with a fast gradient | Offers an orthogonal separation based on polarity, resolving components that co-eluted from the ¹D. chromatographyonline.comnanaqua.eu |
| Interface | Multi-port switching valve with sample loops | Collects fractions from the ¹D column and injects them onto the ²D column. chromatographyonline.com |
| Detector | High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements for confident formula determination and identification of unknown compounds in the complex mixture. nanaqua.eunih.gov |
| Application | Analysis of complex reaction mixtures, stability studies, impurity profiling. | Ideal for samples where the number of components exceeds the peak capacity of 1D-LC. chromatographyonline.comnih.gov |
Future Research Directions and Unexplored Avenues for 4 Methoxycyclohexane 1 Carbonyl Chloride
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which are effective but generate significant hazardous waste, running counter to the principles of green chemistry. gcande.org Future research must prioritize the development of more environmentally benign synthetic routes.
Key areas for investigation include:
Catalytic Halogenation: Moving away from stoichiometric and often harsh chlorinating agents towards catalytic systems that can generate the acyl chloride from the corresponding carboxylic acid with higher atom economy and less waste.
Photochemical Synthesis: The use of light to generate acyl radicals from alternative precursors could provide a mild and sustainable route to acylation reactions, bypassing the need for the acyl chloride intermediate altogether in certain applications. rsc.org This approach often uses ambient temperatures and renewable energy sources. rsc.org
Green Solvents: Exploring the use of safer, renewable, or recyclable solvents instead of conventional chlorinated solvents or ethers would significantly reduce the environmental footprint of processes involving this compound. researchgate.net Water, despite the compound's reactivity, or bio-derived solvents could be potential targets for biphasic or micellar catalysis. patsnap.com
Biocatalysis: The ultimate green approach would involve enzymatic processes. While challenging for a reactive species like an acyl chloride, research into engineered enzymes or chemo-enzymatic cascades could lead to highly selective and sustainable production methods for its derivatives. rsc.org
Table 1: Comparison of Synthetic Methodologies for Acyl Chlorides
| Methodology | Typical Reagents | Advantages | Green Chemistry Drawbacks | Future Research Goal |
|---|---|---|---|---|
| Traditional Synthesis | SOCl₂, PCl₅, (COCl)₂ | High reactivity, well-established | Poor atom economy, hazardous byproducts (SO₂, HCl), harsh conditions | Replace with catalytic, low-waste alternatives |
| Photochemical Radical Generation | Aldehydes, catalysts, light | Mild conditions, high functional group tolerance, sustainable energy source | Substrate scope can be limited, quantum yields may be low | Develop photocatalysts for direct conversion of carboxylic acids |
| Biocatalysis | Engineered enzymes, whole cells | Exceptional selectivity, aqueous conditions, biodegradable | Enzyme stability and reactivity with acyl chlorides is a major hurdle | Engineer robust enzymes for acylating reactions |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Beyond its synthesis, the reactions of 4-methoxycyclohexane-1-carbonyl chloride can be significantly improved. The stereochemistry of the cyclohexane (B81311) ring (cis/trans isomers) and the electronic influence of the methoxy (B1213986) group present challenges and opportunities for catalytic control.
Future avenues include:
Stereoselective Catalysis: Developing catalysts that can distinguish between the cis and trans isomers of the acyl chloride or that can control the stereochemical outcome of its reactions with chiral nucleophiles.
Organocatalysis: Utilizing small organic molecules as catalysts for acylation reactions can avoid the cost and potential toxicity of metal-based catalysts, offering a more sustainable catalytic platform.
Flow Chemistry: Integrating catalytic reactions into continuous flow systems can enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and allow for precise control over reaction parameters like temperature and time. patsnap.com This is particularly advantageous when working with highly reactive compounds. patsnap.com
Rational Design of Derivatives with Tunable Reactivity or Targeted Properties
The this compound scaffold is a prime candidate for the rational design of new molecules with tailored functions. By reacting the acyl chloride with a diverse range of nucleophiles (alcohols, amines, thiols), a library of derivatives can be created.
Strategic design principles include:
Tuning Electronic Properties: Modifying the alkoxy group (e.g., from methoxy to ethoxy or a benzyloxy group) can alter the electronic nature of the cyclohexane ring, thereby fine-tuning the electrophilicity of the carbonyl carbon.
Introducing Functional Handles: Adding other functional groups to the cyclohexane ring would create multifunctional derivatives. These could be used in polymerization, as cross-linkers in material science, or as fragments in drug discovery.
Bioactive Compound Synthesis: The cyclohexane core is a common motif in pharmacologically active molecules. nih.gov Systematic derivatization of this compound and subsequent screening could lead to the discovery of novel compounds with potential therapeutic applications, for instance, as enzyme inhibitors or receptor modulators. nih.govmdpi.com
Table 2: Strategies for Derivative Design
| Modification Strategy | Example | Potential Impact | Targeted Application |
|---|---|---|---|
| Varying the Nucleophile | React with bioactive amines or phenols | Creates amide or ester prodrugs; introduces biological activity | Pharmaceuticals |
| Altering the Alkoxy Group | Replace -OCH₃ with -OCH₂Ph | Modifies solubility, steric hindrance, and electronic effects | Fine-tuning reaction kinetics, creating advanced materials |
| Ring Functionalization | Introduce hydroxyl or amino groups on the ring | Creates polyfunctional monomers for step-growth polymerization | Polymer Science |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To efficiently explore the vast chemical space accessible from this compound, modern automation and high-throughput techniques are essential.
Future integration should focus on:
Automated Synthesis Platforms: Using robotic systems to perform parallel synthesis, where this compound is reacted with a large array of different nucleophiles in microplates. This would rapidly generate libraries of hundreds of distinct derivatives.
High-Throughput Screening (HTS): Developing and applying HTS assays to quickly evaluate the properties of the synthesized libraries. arnoldgroup.org This could include screening for biological activity, catalytic performance, or specific physical properties relevant to materials science.
Flow Chemistry Integration: Combining automated synthesis with continuous flow reactors can streamline the production of derivatives, allowing for rapid optimization of reaction conditions and scalable synthesis of promising candidates identified through HTS. patsnap.com
Predictive Modeling for Reaction Outcomes and Molecular Properties
Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental work and accelerating discovery.
Key modeling approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict transition state energies, and thus forecast the reactivity of the acyl chloride with various nucleophiles. This can help explain the influence of the methoxy group and the ring's conformation on reaction rates and outcomes.
Molecular Mechanics (MM): Conformational analysis using force fields like MM2 can predict the most stable conformations of the cis and trans isomers and their derivatives. This is crucial for understanding steric effects that govern reactivity and biological interactions.
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate structural features with observed activity. These models can then predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Table 3: Predictive Modeling Techniques and Their Applications
| Modeling Technique | Predicted Properties | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Activation energies, transition state geometries, reaction mechanisms | Understanding and predicting reactivity with different nucleophiles |
| Molecular Mechanics (MM) | Stable conformations, steric hindrance, bond angles | Assessing how cis/trans isomerism affects substrate binding |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physical properties | Designing new derivatives with enhanced potency or desired properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
